3,4-MDPHP is a synthetic cathinone, a class of psychoactive substances derived from cathinone, the naturally occurring stimulant found in the khat plant. [, ] It emerged as a novel psychoactive substance (NPS) on the illicit drug market, raising concerns due to its unknown effects and potential risks. [, ] Despite being a controlled substance in some countries, its presence in the market necessitates research to understand its effects and potential public health risks.
3,4-Methylenedioxy-α-pyrrolidinohexiophenone hydrochloride, commonly referred to as Mdphp(hydrochloride), is a synthetic stimulant belonging to the cathinone class. This compound was developed in the 1960s and has emerged as a novel designer drug, gaining attention for its psychoactive effects. It primarily acts as a potent norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft, which enhances neuronal activity and stimulates the central nervous system .
Mdphp(hydrochloride) is classified under synthetic cathinones, a subgroup of designer drugs often referred to as "legal highs" or "bath salts." These substances mimic the effects of traditional stimulants and are characterized by their ability to produce euphoria, increased energy, and heightened alertness. The compound is typically synthesized in clandestine laboratories and has been identified in various drug markets, particularly in Europe .
The synthesis of Mdphp(hydrochloride) generally involves a two-step process known as bromination-amination.
This method is efficient and scalable, allowing for the production of various cathinones from shared intermediates. The final product is often converted into its hydrochloride salt form for stability and ease of use .
The molecular formula for Mdphp(hydrochloride) is . The compound features a complex structure with several functional groups:
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.ClThe structure includes a methylenedioxy group and a pyrrolidine moiety, contributing to its pharmacological properties .
Mdphp(hydrochloride) can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action of Mdphp(hydrochloride) primarily involves its role as a norepinephrine-dopamine reuptake inhibitor. By binding to norepinephrine and dopamine transporters, it prevents the reuptake of these neurotransmitters back into neurons, thereby increasing their concentration in the synaptic cleft. This action leads to enhanced stimulation of adrenergic and dopaminergic pathways, contributing to its psychoactive effects .
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized for characterizing this compound .
Mdphp(hydrochloride) has been studied primarily within pharmacological contexts due to its stimulant properties. Research focuses on its effects on neurotransmitter systems, potential therapeutic uses, and implications for public health given its classification as a designer drug. Additionally, it serves as a subject of forensic toxicology studies due to its presence in toxicological analyses following acute intoxications or fatalities related to substance use .
MDPHP (3',4'-Methylenedioxy-α-pyrrolidinohexiophenone) hydrochloride originated from pharmaceutical research in the 1960s, documented in a German patent (DE 1545591) for synthesizing α-aminoketones with heterocyclic amino groups [2] [6]. Despite its early synthesis, MDPHP remained obscure until the mid-2010s, when it re-emerged as a designer drug following global bans on structurally similar cathinones like MDPV (3,4-methylenedioxypyrovalerone) [4] [6]. The United Nations Office on Drugs and Crime (UNODC) first detected MDPHP in illicit markets around 2015, coinciding with a 31% surge in new synthetic cathinone derivatives reported that year [1] [5]. By 2018, its proliferation in Europe and North America earned it street names like "monkey dust" in the UK, where emergency services flagged its use as an "epidemic" [2] [6]. The compound’s resurgence exemplifies a broader trend: 35% of all new psychoactive substances (NPS) identified between 2009–2018 were synthetic cathinones, with pyrovalerone derivatives like MDPHP constituting a significant subset [1] [4].
Table 1: Emergence Timeline of MDPHP
| Year | Event |
|---|---|
| 1965 | Initial synthesis patented in Germany (DE 1545591) |
| 2015 | First reported in EU Early Warning System as MDPV alternative |
| 2018 | UK media reports identify "monkey dust" as MDPHP |
| 2020–2023 | Documented in fatal intoxications across Italy and Hungary |
MDPHP hydrochloride (CAS 24622-61-5; molecular formula C₁₇H₂₄ClNO₃) belongs to the 3,4-methylenedioxy-N-pyrrolidine subclass of synthetic cathinones [5] . Its structure comprises three key moieties:
This β-ketone amphetamine analog shares structural homology with MDPV, differing only in alkyl chain length (MDPV has a propyl group vs. MDPHP’s hexyl group) [3] [9]. The hydrochloride salt form enhances stability and water solubility, facilitating its illicit distribution as a white crystalline powder . MDPHP is part of an alkyl-homologous series including:
Table 2: Structural Analogs of MDPHP in the Alkyl-Homologous Series
| Compound | Alkyl Chain Length | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| MDPPP | C₃ | C₁₅H₁₉NO₃ | Propyl group |
| MDPBP | C₄ | C₁₆H₂₁NO₃ | Butyl group |
| MDPV | C₅ | C₁₆H₂₁NO₃ | Pentyl group |
| MDPHP | C₆ | C₁₇H₂₃NO₃ | Hexyl group |
Global seizures of MDPHP peaked in 2015–2018 but declined by 98% by 2020 due to legislative actions [5]. Despite this, it remains prevalent in specific regions:
Legal frameworks governing MDPHP vary:
Table 3: Global Legal Status of MDPHP
| Country | Legal Status | Year Enacted |
|---|---|---|
| Japan | Specified controlled substance | 2015 |
| Hungary | C-listed controlled substance | 2015 |
| United Kingdom | Class B (Misuse of Drugs Act 1971) | 2023 |
| Germany | NpSG (Industrial use only) | 2016 |
| Canada | Schedule I (Controlled Drugs and Substances Act) | 2016 |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5